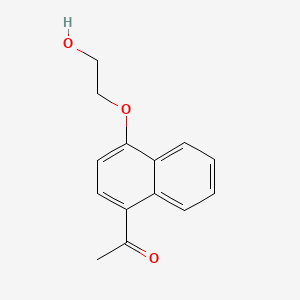
1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is a chemical compound with the molecular formula C14H14O3. It is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its unique structure, which includes an acetonaphthone core substituted with a hydroxyethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- typically involves the reaction of 1-acetonaphthone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the hydroxyethoxy group. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of dyes, fragrances, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1’-Hydroxy-2’-acetonaphthone: This compound shares a similar acetonaphthone core but differs in the position and type of substituent.
2-Acetyl-1-naphthol: Another related compound with a hydroxyl group at a different position on the naphthalene ring.
Uniqueness: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
7770-79-8 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-[4-(2-hydroxyethoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C14H14O3/c1-10(16)11-6-7-14(17-9-8-15)13-5-3-2-4-12(11)13/h2-7,15H,8-9H2,1H3 |
Clé InChI |
QHVYMDPABLEVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C2=CC=CC=C21)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


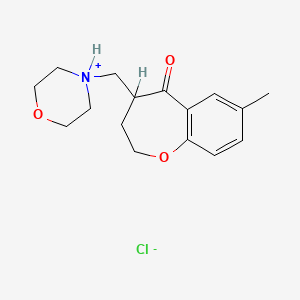
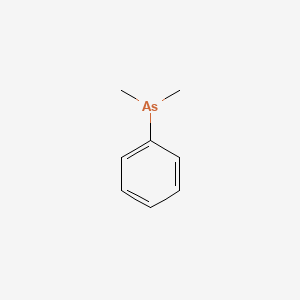
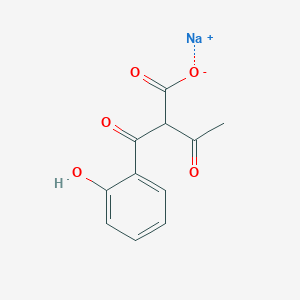
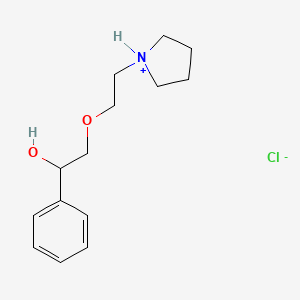
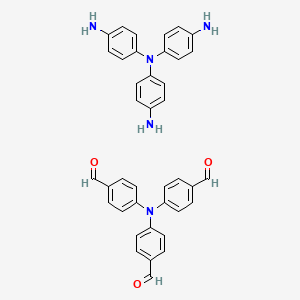
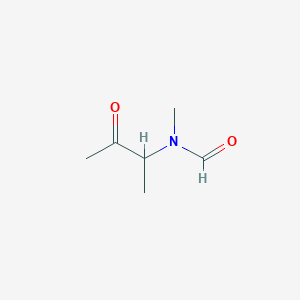
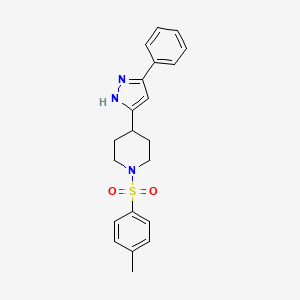
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
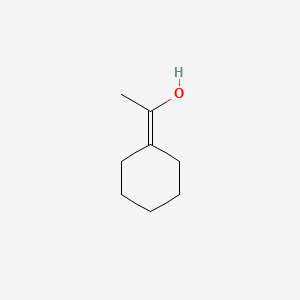
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
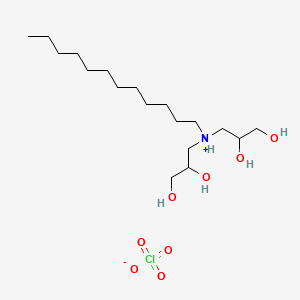
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
